molecular formula C8H6ClNO4 B14378316 2-Chloro-6-methylpyridine-3,4-dicarboxylic acid CAS No. 89894-11-1

2-Chloro-6-methylpyridine-3,4-dicarboxylic acid

Cat. No.: B14378316
CAS No.: 89894-11-1
M. Wt: 215.59 g/mol
InChI Key: SVWACSVQPSTELF-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridine-3,4-dicarboxylic acid is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two carboxylic acid groups at the 3rd and 4th positions, a chlorine atom at the 2nd position, and a methyl group at the 6th position on the pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylpyridine-3,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 6-methylpyridine followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and carboxylation processes. The use of continuous flow reactors and advanced purification techniques ensures high purity and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylpyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, amines, and carboxylate salts.

Scientific Research Applications

2-Chloro-6-methylpyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylpyridine-3,4-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, while the chlorine and methyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect enzymatic activities and cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Chloro-6-methylpyridine-4-carboxylic acid
  • 6-Methylpyridine-3,4-dicarboxylic acid
  • 2-Chloro-3,4-dicarboxypyridine

Comparison: Compared to its similar compounds, 2-Chloro-6-methylpyridine-3,4-dicarboxylic acid is unique due to the specific positioning of its functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-chloro-6-methylpyridine-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-3-2-4(7(11)12)5(8(13)14)6(9)10-3/h2H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWACSVQPSTELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298637
Record name NSC124847
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89894-11-1
Record name NSC124847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC124847
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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